molecular formula C11H12F3NO3 B8530280 (2-Hydroxy-1-trifluoromethylethyl)carbamic acid benzyl ester

(2-Hydroxy-1-trifluoromethylethyl)carbamic acid benzyl ester

Cat. No.: B8530280
M. Wt: 263.21 g/mol
InChI Key: WJMBSGOEVXOCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-1-trifluoromethylethyl)carbamic acid benzyl ester is a useful research compound. Its molecular formula is C11H12F3NO3 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

benzyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)9(6-16)15-10(17)18-7-8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)

InChI Key

WJMBSGOEVXOCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of calcium chloride (2885 g, 26.23 mol) in diethyl ether (8 L) under a nitrogen atmosphere was added sodium borohydride (1993 g, 52.45 mol). To this mixture was added dropwise ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate (3.28 M solution in diethyl ether, 2000 mL, 6.56 mol) at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 16 hours, reaction mixture was quenched with water (10 L) and extracted with ethyl acetate (3×2000 mL). The organic layers were combined, washed with brine (2×500 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified via chromatography on silica gel (10% ethyl acetate/petroleum ether) to afford benzyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate.
Quantity
2885 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
1993 g
Type
reactant
Reaction Step Two
Name
ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
Quantity
2000 mL
Type
reactant
Reaction Step Three

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